Welcome to the BenchChem Online Store!
molecular formula C13H20O3 B8411391 1-Methyl-4-oxo-5-pentylcyclopent-2-EN-1-YL acetate CAS No. 90428-63-0

1-Methyl-4-oxo-5-pentylcyclopent-2-EN-1-YL acetate

Cat. No. B8411391
M. Wt: 224.30 g/mol
InChI Key: YZWFCEBQLPOTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04511655

Procedure details

Into the same flask as in Example 1, 3-hydroxy-2-n-pentyl-3-methyl-4-cyclopentenone (18.2 g), triethylamine (20.3 g) and chloroform (150 g) were charged, and acetyl chloride (15.8 g) was dropwise added thereto at a temperature of 10° to 15° C. in 2 hours. Then, stirring was continued at room temperature for 20 hours. The reaction mixture was treated as in Example 1. The residue was purified by silica gel chromatography using a mixture of toluene and ethyl acetate (10:1) as an eluent to give dl-3-acetoxy-2-n-pentyl-3-methyl-4-cyclopentenone (21.5 g). Yield, 96%.
Name
3-hydroxy-2-n-pentyl-3-methyl-4-cyclopentenone
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH3:13])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]1[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(N(CC)CC)C.[C:21](Cl)(=[O:23])[CH3:22]>C(Cl)(Cl)Cl>[C:21]([O:1][C:2]1([CH3:13])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]1[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:23])[CH3:22]

Inputs

Step One
Name
3-hydroxy-2-n-pentyl-3-methyl-4-cyclopentenone
Quantity
18.2 g
Type
reactant
Smiles
OC1(C(C(C=C1)=O)CCCCC)C
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
Then, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued at room temperature for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated as in Example 1
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of toluene and ethyl acetate (10:1) as an eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1(C(C(C=C1)=O)CCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.